N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide
Description
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core linked to a 3-phenylpropanamide moiety via a methylene bridge. The 1,4-dioxaspiro[4.5]decane system, a bicyclic ketal, confers structural rigidity and stereoelectronic stability, which is critical for modulating solubility, bioavailability, and intermolecular interactions .
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c20-17(10-9-15-7-3-1-4-8-15)19-13-16-14-21-18(22-16)11-5-2-6-12-18/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMYVDOEBRSPHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the phenylpropanamide moiety via amide bond formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(S,E)-N-(4-Methoxybenzyl)-2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)prop-2-en-1-amine (S07)
- Structure : Features a 4-methoxybenzyl group and an allylamine chain instead of the propanamide.
- Synthesis: Prepared via α-allyl bromide (S05) coupling, yielding 91% with minor impurities (7.4 mol% dialkylated amine) .
- Properties : Yellow oil (mp 20°C), distinct NMR shifts for spirocyclic protons (δ 3.8–4.1 ppm) .
3-[6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide (G395-1224)
3-{1,4-Dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-amine (Amine 2)
- Structure : Contains a terminal alkyne and amine group.
- Synthesis : Achieved 94% yield via alkyne formation, highlighting the reactivity of spirocyclic intermediates in click chemistry .
Functional Analogues with Propanamide Groups
N-(3,4-Dichlorophenyl)propanamide (Propanil)
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
- Structure : Combines isoindoline and sulfamoyl groups with a propanamide chain.
- Properties : Yellowish-white solid (mp 83°C), C% 58.59, H% 4.81, N% 14.32 .
Pharmacologically Active Spirocyclic Compounds
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13)
- Structure : Replaces the dioxolane oxygen with nitrogen atoms, forming a diazaspiro system.
- Activity : Reported in pharmacological studies for CNS modulation, underscoring the versatility of spiro scaffolds in drug design .
Data Tables
Research Findings and Implications
- Spirocyclic Stability: The 1,4-dioxaspiro[4.5]decane core enhances metabolic stability compared to non-cyclic analogues, as seen in S07’s synthetic robustness .
- Functional Group Impact : Propanamide derivatives exhibit diverse applications—herbicidal (Propanil ), pharmacological (Compound 13 ), and chemical probe (Amine 2 )—depending on substituents.
- Synthetic Challenges : High yields (e.g., 94% for Amine 2 ) contrast with lower yields in sterically hindered analogues (e.g., 46% for Amine 13 ), emphasizing the role of substituent bulk.
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a spirocyclic structure with a phenyl group, which contributes to its distinct chemical properties. The presence of the dioxaspiro moiety is significant for its biological interactions, as it may enhance binding affinity to various biological targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties . For instance, 3-Phenyl-1,4-dioxaspiro[4.5]decan-2-one has shown effectiveness against various bacterial strains, suggesting that the dioxaspiro structure may facilitate interactions with microbial cell membranes or metabolic pathways .
Anticancer Potential
The compound also demonstrates anticancer activity . Studies have highlighted that derivatives of dioxaspiro compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival . For example, one study reported that specific derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells .
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes:
- Receptor Binding : The compound has been noted for its interaction with serotonin receptors (5-HT1AR), where it acts as an agonist, potentially influencing mood and pain perception .
- Enzyme Inhibition : There is evidence suggesting that the compound may inhibit certain enzymes involved in metabolic processes, thereby altering biochemical pathways critical for microbial growth and cancer cell proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
